molecular formula C6H3F4N B038514 2-Fluoro-4-(trifluoromethyl)pyridine CAS No. 118078-66-3

2-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B038514
CAS No.: 118078-66-3
M. Wt: 165.09 g/mol
InChI Key: DFNQBXZKPUBEIX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4N. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . The target organs are the respiratory system .

Future Directions

The future directions of 2-Fluoro-4-(trifluoromethyl)pyridine are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with trifluoromethylating agents under specific conditions. For example, the reaction of 2-fluoropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Fluoro-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQBXZKPUBEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457178
Record name 2-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118078-66-3
Record name 2-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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